

An In-depth Technical Guide to the Surfactant Properties of Carbethopendecinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbethopendecinium bromide, also known by its IUPAC name (1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium bromide and the trade name Septonex, is a quaternary ammonium compound.[1] It is recognized for its potent antiseptic and disinfectant properties, primarily attributed to its nature as a cationic surfactant.[1][2] This guide provides a detailed examination of the surfactant characteristics of Carbethopendecinium bromide, offering quantitative data where available, comprehensive experimental protocols for its analysis, and a visualization of its mechanism of action.

Chemical and Physical Properties

Carbethopendecinium bromide is a white to yellowish crystalline powder that is readily soluble in water, ethanol, and chloroform.[1] Its aqueous solutions exhibit strong foaming when agitated, a classic characteristic of surfactants.[1]

Table 1: General Properties of Carbethopendecinium Bromide

Property	Value	Reference	
IUPAC Name	(1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium bromide	[1][3]	
Synonyms	Septonex, [1- (ethoxycarbonyl)pentadecyl]tri methylammonium bromide	onyl)pentadecyl]tri [1][2]	
CAS Number	10567-02-9	[1][3]	
Molecular Formula	C21H44BrNO2	[1]	
Molar Mass	422.48 g/mol	[1]	
Appearance	White to yellowish crystalline powder	wish crystalline [1]	
Solubility	Soluble in water, ethanol, and chloroform	[1]	

Surfactant Properties of Carbethopendecinium Bromide

As a cationic surfactant, **Carbethopendecinium bromide** possesses an amphiphilic structure, with a positively charged hydrophilic head and a long hydrophobic alkyl chain. This structure enables it to reduce the surface tension of water and form micelles in solution.

Quantitative Surfactant Data

Precise, experimentally validated quantitative data for all surfactant properties of **Carbethopendecinium bromide** are not extensively available in publicly accessible literature. However, the following data point has been identified:

Table 2: Quantitative Surfactant Properties of Carbethopendecinium Bromide

Parameter	Value	Method	Reference
Critical Micelle Concentration (CMC)	7.7 x 10 ⁻⁴ mol/L	Surface Tension (Maximum Bubble Pressure)	[4]

Note: Further experimental investigation is recommended to corroborate this value and to determine other key surfactant parameters such as surface tension at the CMC and the hydrophilic-lipophilic balance (HLB).

Hydrophilic-Lipophilic Balance (HLB) - An Estimation

The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. While an experimentally determined HLB for **Carbethopendecinium bromide** is not readily available, an estimation can be made using the Griffin's method for nonionic surfactants, adapted for a cationic surfactant by considering the ionic head group.

Griffin's Method Formula: HLB = 20 * (Mh / M)

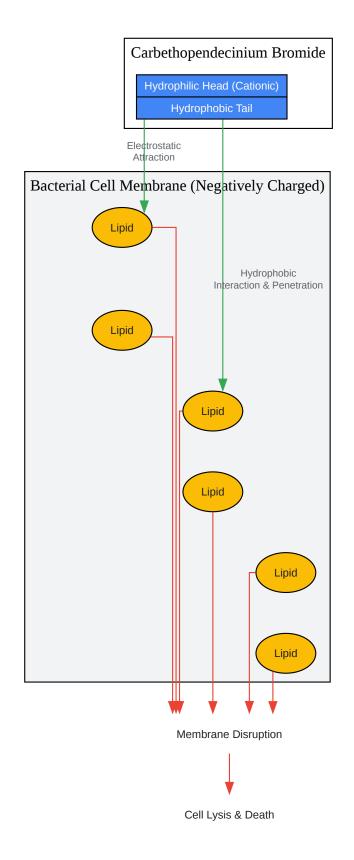
Where:

- Mh = molecular mass of the hydrophilic portion
- M = molecular mass of the whole molecule

For **Carbethopendecinium bromide** ($C_{21}H_{44}BrNO_2$), the hydrophilic head group can be considered as [-N⁺(CH₃)₃Br⁻] and the ester group [-C(=O)O-]. The hydrophobic portion is the $C_{15}H_{31}$ alkyl chain. A precise calculation is complex for ionic surfactants using this method, but given its structure with a long alkyl chain and a charged head group, it is expected to have a relatively high HLB value, indicating good water solubility and suitability for oil-in-water emulsions.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of **Carbethopendecinium bromide**, like other quaternary ammonium compounds, involves the disruption of microbial cell membranes.[2] The positively charged hydrophilic head of the surfactant molecule is attracted to the negatively



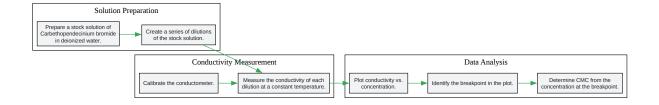
Foundational & Exploratory

Check Availability & Pricing

charged components of the bacterial cell membrane. The hydrophobic tail then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell lysis.

Click to download full resolution via product page

Caption: Antimicrobial mechanism of Carbethopendecinium bromide.


Experimental Protocols

The following are detailed methodologies for determining the key surfactant properties of **Carbethopendecinium bromide**.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants like **Carbethopendecinium bromide**. The principle is based on the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions, resulting in a change in the slope of the conductivity versus concentration plot.

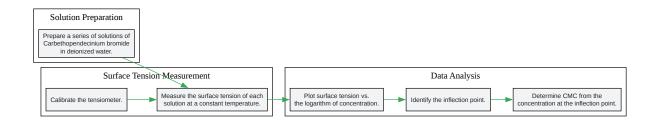
Workflow:

Click to download full resolution via product page

Caption: Workflow for CMC determination by conductivity.

Detailed Steps:

Materials: Carbethopendecinium bromide, deionized water, volumetric flasks, pipettes, a
calibrated conductivity meter with a temperature probe.



- Procedure: a. Prepare a concentrated stock solution of **Carbethopendecinium bromide** in deionized water. b. Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 1 x 10⁻⁵ M to 1 x 10⁻² M). c. Calibrate the conductivity meter according to the manufacturer's instructions. d. Equilibrate each solution to a constant temperature (e.g., 25°C) in a water bath. e. Measure the conductivity of each solution, ensuring the electrode is rinsed with deionized water and then with the sample solution before each measurement.
- Data Analysis: a. Plot the measured conductivity (κ) as a function of the
 Carbethopendecinium bromide concentration. b. The plot will show two linear regions with different slopes. c. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

Determination of Surface Tension and CMC by Tensiometry

This method involves measuring the surface tension of surfactant solutions at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Workflow:

Click to download full resolution via product page

Caption: Workflow for surface tension and CMC determination.

Detailed Steps:

- Materials: Carbethopendecinium bromide, deionized water, volumetric flasks, pipettes, a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
- Procedure: a. Prepare a series of solutions of Carbethopendecinium bromide in deionized
 water, similar to the conductivity method. b. Calibrate the tensiometer according to the
 manufacturer's instructions. c. Measure the surface tension of each solution at a constant
 temperature. Ensure the ring or plate is thoroughly cleaned between measurements.
- Data Analysis: a. Plot the surface tension (y) as a function of the logarithm of the
 Carbethopendecinium bromide concentration. b. The plot will show a region where the
 surface tension decreases linearly with the log of concentration, followed by a plateau. c. The
 concentration at which the break in the curve occurs is the CMC. The surface tension value
 at this plateau is the surface tension at the CMC (y CMC).

Conclusion

Carbethopendecinium bromide is a cationic surfactant with effective antimicrobial properties, stemming from its ability to disrupt microbial cell membranes. While a comprehensive dataset of its surfactant properties is not widely published, this guide provides the available quantitative data, a theoretical estimation of its HLB, and detailed protocols for its experimental characterization. The provided information serves as a valuable resource for researchers and professionals in drug development and related fields for understanding and utilizing the surfactant properties of this compound. Further experimental work is encouraged to build a more complete profile of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Carbethopendecinium bromide - Wikipedia [en.wikipedia.org]

- 2. CAS 10567-02-9: Carbethopendecinium bromide | CymitQuimica [cymitquimica.com]
- 3. Carbethopendecinium bromide | C21H44BrNO2 | CID 160944 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Surfactant Properties of Carbethopendecinium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080928#understanding-the-surfactant-properties-of-carbethopendecinium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com